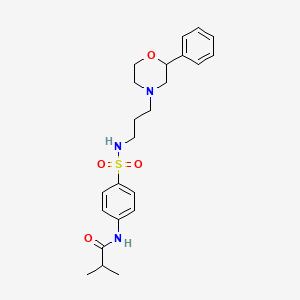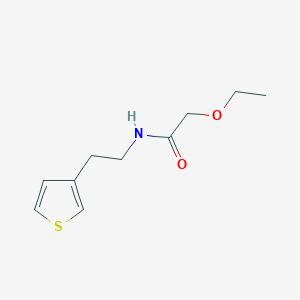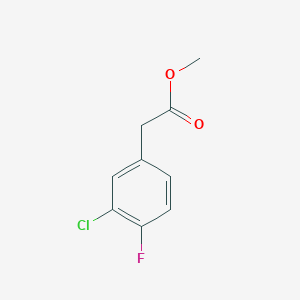
N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been accomplished by a sequence of reactions using aniline as a starting compound . For instance, the synthesis of 2,2,2-trifluoro-N-(4-(N-(2-(trifluoromethyl)phenyl) sulfamoyl) phenyl) acetamide was achieved by adding a compound to a solution of 2-(trifluoromethyl)aniline in pyridine at room temperature .Molecular Structure Analysis
The molecular structure of this compound is unique and offers potential applications in drug development, molecular biology, and medicinal chemistry.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been characterized and analyzed by various methods such as GC, HPLC, UV-vis, FTIR, NMR, GC-MS, and ESI-MS .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Properties
One significant scientific research application of compounds related to N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide involves the synthesis of novel compounds with potential antimicrobial properties. For instance, a study by Darwish et al. (2014) focused on creating new heterocyclic compounds incorporating the sulfamoyl moiety, aiming to utilize them as antimicrobial agents. These compounds, through a series of chemical reactions involving cyanoacetamide and various other agents, yielded derivatives with promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Antiviral and Psychoactive Substance Research
Another application is in the synthesis and characterization of psychoactive substances for potential therapeutic use. McLaughlin et al. (2017) investigated 3-fluorophenmetrazine (3-FPM), a phenmetrazine analog, and its structural isomers. These compounds, including phenylmorpholines, are explored for treatment options in areas such as obesity and drug dependence, highlighting the broad research interest in related chemical structures for developing new therapeutic agents (McLaughlin et al., 2017).
Enzyme Inhibition for Therapeutic Applications
The inhibition of carbonic anhydrases, enzymes involved in various physiological processes, represents another research area. Compounds structurally related to this compound have been studied for their inhibitory effects on different isozymes of carbonic anhydrase. Winum et al. (2003) synthesized a series of sulfamates and bis-sulfamates with potent inhibitory activities against cytosolic isozymes I and II and the tumor-associated isozyme IX. These inhibitors are of interest for developing new antitumor strategies, particularly for hypoxic tumors overexpressing CA IX (Winum et al., 2003).
Role in Cellular and Molecular Processes
The study of sulfatide, a molecule synthesized from ceramide, provides insights into its multifunctional roles across various biological fields, including the nervous system, insulin secretion, and immune system. Takahashi and Suzuki (2012) discussed how changes in sulfatide metabolism or expression can lead to diverse diseases, emphasizing the importance of understanding such compounds for therapeutic interventions (Takahashi & Suzuki, 2012).
Wirkmechanismus
Target of Action
Similar compounds have been known to exhibit antifungal and antibacterial activities .
Mode of Action
It’s worth noting that sulfonamide derivatives, which this compound is a part of, are known to inhibit the growth of bacteria . They do this by mimicking the structure of para-aminobenzoic acid (PABA), a substrate used by bacteria in the synthesis of folic acid. By competing with PABA for the active site of the enzyme dihydropteroate synthase, sulfonamides prevent the production of dihydrofolic acid, a precursor of folic acid, thus inhibiting bacterial growth .
Biochemical Pathways
Given its structural similarity to other sulfonamides, it’s plausible that it interferes with the folic acid synthesis pathway in bacteria, as described above .
Result of Action
Similar compounds have shown antifungal activity against certain fungi .
Action Environment
It’s worth noting that the compound’s water solubility may affect its distribution in the environment .
Eigenschaften
IUPAC Name |
2-methyl-N-[4-[3-(2-phenylmorpholin-4-yl)propylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-18(2)23(27)25-20-9-11-21(12-10-20)31(28,29)24-13-6-14-26-15-16-30-22(17-26)19-7-4-3-5-8-19/h3-5,7-12,18,22,24H,6,13-17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWUHXUQDWZQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499139.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2499143.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2499145.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2499146.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2499147.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499151.png)
![5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2499152.png)
![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2499154.png)
![N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499155.png)